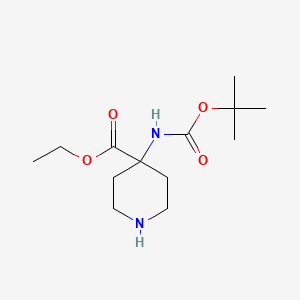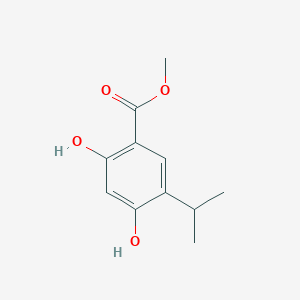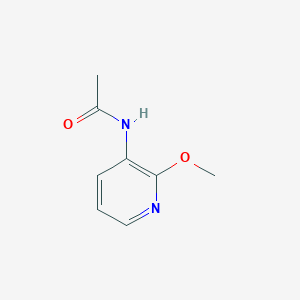![molecular formula C11H15NO2 B1508378 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl](/img/structure/B1508378.png)
3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Tetrahydro-2H-pyran-4-yl)oxy]Benzenamine is an organic compound with the molecular formula C11H15NO2 It is characterized by a benzene ring substituted with an amine group and a tetrahydro-2H-pyran-4-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl typically involves the reaction of 4-hydroxybenzaldehyde with tetrahydro-2H-pyran in the presence of an acid catalyst to form the corresponding tetrahydropyranyl ether. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Tetrahydro-2H-pyran-4-yl)oxy]Benzenamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
3-[(Tetrahydro-2H-pyran-4-yl)oxy]Benzenamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, while the tetrahydropyranyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Tetrahydro-2H-pyran-2-yl)oxy]Benzenamine
- 2-[(Tetrahydro-2H-pyran-4-yl)oxy]Benzenamine
- 3-[(Tetrahydro-2H-pyran-2-yl)oxy]Benzenamine
Uniqueness
3-[(Tetrahydro-2H-pyran-4-yl)oxy]Benzenamine is unique due to the specific positioning of the tetrahydropyranyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
3-(oxan-4-yloxy)aniline |
InChI |
InChI=1S/C11H15NO2/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10H,4-7,12H2 |
Clé InChI |
ZOZJQTATUUZNBK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1OC2=CC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


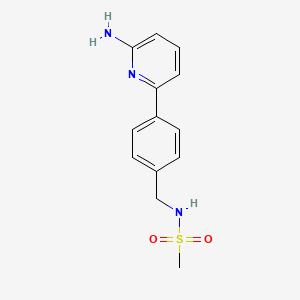
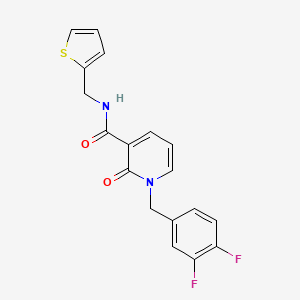

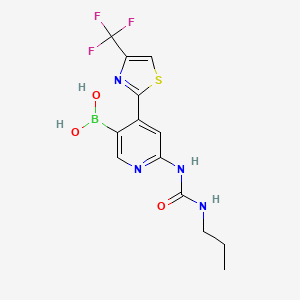

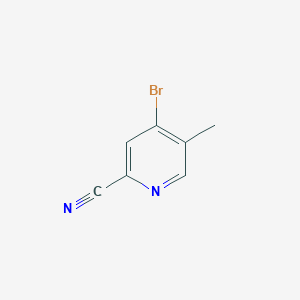
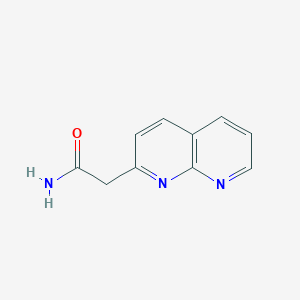
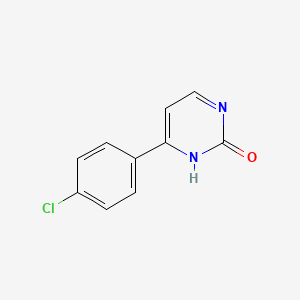
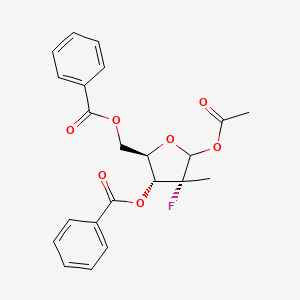
![2-Thiazolecarboxylic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B1508340.png)

